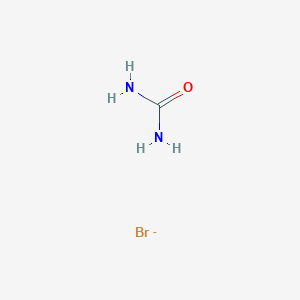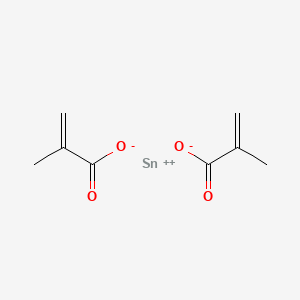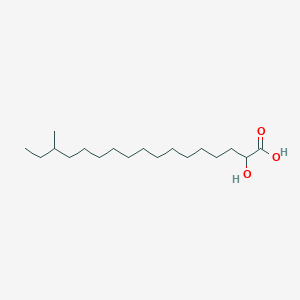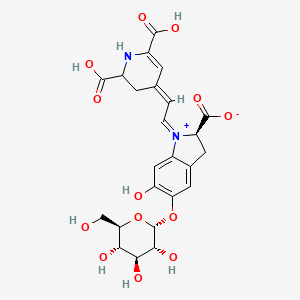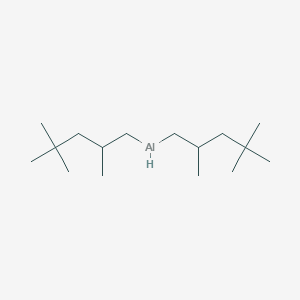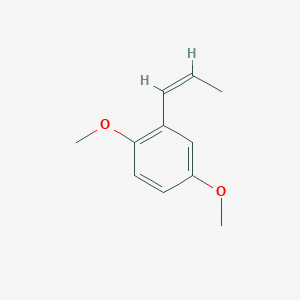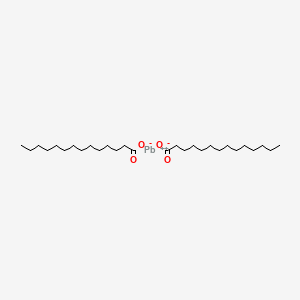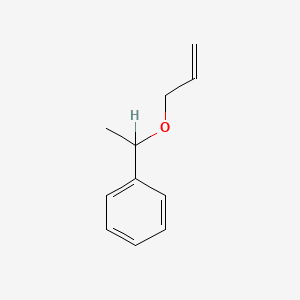
(1-(Allyloxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Allyloxy)ethyl)benzene: is an organic compound with the molecular formula C11H14O . It is also known by other names such as α-Methylbenzylallyl ether and Allyl(1-phenylethyl) ether . This compound is characterized by the presence of an allyloxy group attached to an ethylbenzene moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Allyloxy)ethyl)benzene typically involves the reaction of allyl alcohol with α-methylbenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired ether .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-(Allyloxy)ethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of nitrobenzene , sulfonylbenzene , or halobenzene derivatives.
Scientific Research Applications
(1-(Allyloxy)ethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether bonds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-(Allyloxy)ethyl)benzene involves its interaction with specific molecular targets and pathways. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
- (1-(Benzyloxy)ethyl)benzene
- (1-(Cyclopropylsulfonyl)ethyl)benzene
- 1-Allyloxy-2-ethyl-but-1-ene
- 1-(Allyloxy)-4-(hydroxymethyl)benzene
- 1-Allyloxy-2-(phenylvinyl)benzene
Uniqueness
(1-(Allyloxy)ethyl)benzene is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of both an allyloxy group and an ethylbenzene moiety allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
27122-63-0 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-prop-2-enoxyethylbenzene |
InChI |
InChI=1S/C11H14O/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |
InChI Key |
OVGISFQAOYZQIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


